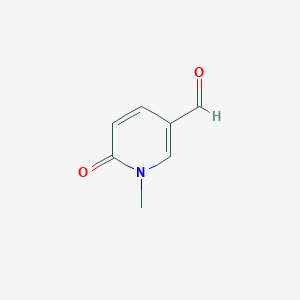
5,5-Diméthylpipéridin-2-one
Vue d'ensemble
Description
5,5-Dimethylpiperidin-2-one is a chemical compound with the molecular formula C7H13NO . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 5,5-Dimethylpiperidin-2-one involves several steps, but the exact process can vary depending on the specific requirements of the synthesis . Piperidine derivatives, which include 5,5-Dimethylpiperidin-2-one, are important synthetic medicinal blocks for drug construction .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethylpiperidin-2-one consists of a six-membered ring with one nitrogen atom and five carbon atoms. The molecular weight is 127.18400 .
Chemical Reactions Analysis
The chemical reactions involving 5,5-Dimethylpiperidin-2-one can be complex and varied, depending on the specific conditions and reactants used . More research is needed to fully understand these reactions.
Applications De Recherche Scientifique
Synthèse de Dérivés de Pipéridine Bioactifs
5,5-Diméthylpipéridin-2-one: sert d'intermédiaire clé dans la synthèse de divers dérivés de pipéridine bioactifs. Ces dérivés sont cruciaux dans l'industrie pharmaceutique, car ils constituent l'épine dorsale de nombreux agents thérapeutiques . La réactivité du composé permet l'introduction de divers groupes fonctionnels, conduisant à la création de nouveaux composés présentant des activités pharmacologiques potentielles.
Organocatalyse
Dans le domaine de la synthèse organique, This compound peut être utilisé comme organocatalyseur. Il a été démontré qu'il facilite les réactions énantiosélectives, offrant une voie de synthèse de molécules chirales . Cela est particulièrement précieux dans la synthèse de médicaments où la chiralité d'une molécule peut influencer considérablement son activité biologique.
Réactions Multicomposantes
Ce composé est également employé dans des réactions multicomposantes (RMC), qui sont des processus très efficaces qui permettent la synthèse de molécules complexes à partir de substrats simples en une seule étape . Les RMC impliquant This compound peuvent conduire à une gamme diversifiée de produits, qui présentent un grand intérêt en chimie médicinale.
Réactions de Cyclisation
This compound: est un précurseur dans les réactions de cyclisation, qui sont cruciales pour la construction de structures cycliques . Ces réactions sont fondamentales dans le développement de nouvelles entités chimiques ayant un potentiel de composés de tête dans la découverte de médicaments.
Études d'Activité Biologique
En raison de sa similitude structurale avec les alcaloïdes contenant de la pipéridine, This compound est étudié pour son activité biologique. La recherche dans ce domaine explore son potentiel en tant que modulateur des voies biologiques, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques .
Éducation et Recherche Chimique
Enfin, This compound est utilisé dans les milieux académiques comme outil pédagogique pour démontrer diverses réactions organiques et stratégies de synthèse . Sa polyvalence en fait un excellent composé pour former la prochaine génération de chimistes aux compétences pratiques en laboratoire.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5,5-Dimethylpiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 5,5-Dimethylpiperidin-2-one and these enzymes can lead to the formation of hydroxylated metabolites, which are crucial for the compound’s biotransformation and subsequent excretion .
Cellular Effects
The effects of 5,5-Dimethylpiperidin-2-one on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5,5-Dimethylpiperidin-2-one has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 5,5-Dimethylpiperidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular functions and processes. Furthermore, 5,5-Dimethylpiperidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5-Dimethylpiperidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5,5-Dimethylpiperidin-2-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5,5-Dimethylpiperidin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
5,5-Dimethylpiperidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation to form hydroxylated metabolites . These metabolites can further undergo phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5,5-Dimethylpiperidin-2-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function. For example, its accumulation in the liver can enhance its biotransformation and excretion .
Subcellular Localization
The subcellular localization of 5,5-Dimethylpiperidin-2-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 5,5-Dimethylpiperidin-2-one is essential for elucidating its biochemical effects and mechanisms of action.
Propriétés
IUPAC Name |
5,5-dimethylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-3-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDUSDGRALPEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440588 | |
| Record name | 5,5-dimethylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4007-79-8 | |
| Record name | 5,5-dimethylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)




